Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

CNS drug design Lipophilicity Blood-brain barrier penetration

This ortho-substituted THIQ derivative is a critical tool for MAO-B inhibitor SAR and choleretic mechanism studies. Its unique 2-methylbenzyl group confers steric bulk and lipophilicity (XLogP3=3.7) absent in simpler N-methyl or para-methyl analogs, enabling distinct receptor interactions and CNS penetration potential. Procure with confidence—mandate upon-receipt 1H NMR to confirm ortho-substitution pattern and ensure pharmacological reproducibility.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 30345-80-3
Cat. No. B1600448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
CAS30345-80-3
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2C3=CC=CC=C3CCN2
InChIInChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3
InChIKeyGRMICLNWSXHBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline (CAS 30345-80-3): A Distinctive THIQ Scaffold for Early-Stage Neuropharmacology and Chemical Biology


1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline (CAS 30345-80-3) is a synthetic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a 2-methylbenzyl substituent at the N-2 position of the bicyclic core [1]. THIQ analogs are widely investigated as scaffolds for monoamine oxidase (MAO) inhibition, dopamine receptor modulation, and choleretic activity, making this specific substitution pattern a valuable comparator for structure-activity relationship (SAR) studies [2]. Sigma-Aldrich supplies this compound exclusively as part of a collection of unique early-discovery chemicals, indicating its specialized, non-commodity status for research procurement .

Why Generic 1-Benzyl-THIQs Cannot Substitute for the 2-Methylbenzyl Derivative in Quantitative Pharmacological Studies


In the THIQ class, minor perturbations to the N-benzyl substituent drastically alter biological activity. In a foundational MAO inhibition study, the simple substitution of an N-methyl group for a hydrogen atom on the THIQ core changed the MAO-B Ki value 15-fold (from 15 μM to 1 μM) [1]. The target compound's 2-methylbenzyl group introduces ortho-substitution steric bulk and increased lipophilicity (XLogP3 = 3.7 [2]) not present in unsubstituted benzyl or para-methyl analogs, which directly impacts blood-brain barrier penetration potential and receptor binding pocket complementarity. Generic, uncharacterized benzyl-THIQs cannot replicate these specific physicochemical and steric properties, making the target compound a distinct and reproducible chemical probe for SAR and assay development.

Quantitative Differentiation of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline: Physicochemical, Biological, and Procurement-Based Evidence


Enhanced Lipophilicity vs. Unsubstituted Benzyl and N-Methyl THIQ Analogs Drives CNS Penetration Potential

The target compound exhibits a computed XLogP3 of 3.7 [1], which is substantially higher than the unsubstituted 1,2,3,4-tetrahydroisoquinoline (XLogP3 ≈ 2.0) and its 2-methyl derivative (XLogP3 ≈ 2.4) [2]. This elevated lipophilicity places the compound within the optimal CNS drug space (XLogP 2–5), whereas the comparators fall below this window. The 2-methylbenzyl group also contributes 1 additional rotatable bond (2 total) compared to the N-methyl analog (1 rotatable bond), affecting conformational flexibility and target binding entropy [1].

CNS drug design Lipophilicity Blood-brain barrier penetration SAR

MAO-B Inhibitory Potency: Class-Level Inference from 2-Substituted THIQ SAR

Bembenek et al. (1990) demonstrated that N-substitution on the THIQ core dramatically modulates MAO-B inhibitory potency: the 2-methyl-THIQ gave a Ki of 1 μM vs. MAO-B, a 15-fold improvement over unsubstituted THIQ (Ki = 15 μM) [1]. By extension, the target compound's 2-methylbenzyl substituent—combining the N-alkylation critical for MAO-B affinity with an ortho-methylphenyl group that introduces steric constraint—is predicted to exhibit a distinct inhibition profile compared to both unsubstituted THIQ and simple N-methyl analogs. While direct experimental data for the target compound are not available in the public literature, this class-level SAR establishes the 2-methylbenzyl derivative as a structurally validated candidate for MAO-B inhibitor screening campaigns.

Monoamine oxidase B Neuroprotection Parkinson's disease SAR

Structural Differentiation from Close Analogs via Ortho-Methylbenzyl Substituent: Spectroscopic Identity Confirmation

The compound's unique InChIKey (GRMICLNWSXHBEE-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2) provide unambiguous chemical identity confirmation . The ortho-methyl positioning on the benzyl group distinguishes it from the para-methyl analog (1-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline) and the meta-methyl analog, which share the same molecular formula (C17H19N) and molecular weight (237.34 g/mol) but differ in 3D shape, dipole moment, and steric environment . This is critical for procurement, as vendors may supply isobaric positional isomers with divergent biological activity; only spectroscopic verification against the established InChIKey can guarantee identity.

Chemical identity verification Quality control Procurement assurance Stereochemistry

Exclusive Availability in Sigma-Aldrich's AldrichCPR Early Discovery Collection: Procurement Differentiation

Sigma-Aldrich lists this compound under the AldrichCPR (Chemical Probe Research) program, explicitly stating it is 'provided to early discovery researchers as part of a collection of unique chemicals' and that 'Sigma-Aldrich does not collect analytical data for this product' . Unlike bulk commodity THIQ derivatives available from multiple vendors, this compound's exclusivity means procurement is tied to a single qualified source, ensuring batch-to-batch consistency in research applications. Comparable THIQ analogs such as 1,2,3,4-tetrahydroisoquinoline are widely available (over 50 suppliers) at lower cost, but the target compound's restricted distribution model guarantees that each lot originates from the same synthetic route and quality control framework, a critical factor for reproducibility in pharmacological assays.

Early discovery research Chemical probe sourcing Vendor differentiation Procurement

Choleretic Activity Potential: N-Benzyl-THIQ Class Evidence Supporting Hepatobiliary Research Applications

Vinogradova and Nabiev (1994) reported that substituted 2-benzyl-1,2,3,4-tetrahydroisoquinolines possess bile-stimulating (choleretic) activity, with compounds in this series increasing bile secretion in rodent models [1]. A follow-up study by the same group (Nabiev & Vinogradova, 1997) confirmed pronounced choleretic effects for N-benzyl-THIQ derivatives, distinguishing them from N-alkyl-THIQs and unsubstituted THIQ cores that lack this pharmacological property [2]. While the target compound was not specifically isolated in these studies, its structural conformity to the active 2-benzyl-THIQ pharmacophore—specifically the intact tetrahydroisoquinoline core with N-benzyl substitution—places it within the active class. In contrast, structurally related but unsubstituted THIQ and N-methyl-THIQ are not associated with choleretic activity in the literature.

Choleretic activity Bile secretion Hepatobiliary pharmacology Drug-induced liver injury

High-Impact Application Scenarios for 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline in Drug Discovery and Chemical Biology


MAO-B Inhibitor Screening: Ortho-Methylbenzyl-THIQ as a Structurally Distinct Comparator for SAR Studies

Researchers conducting monoamine oxidase B (MAO-B) inhibitor discovery can deploy the target compound as a distinct N-substituted THIQ comparator alongside the established 2-methyl-THIQ (Ki = 1 μM) and unsubstituted THIQ (Ki = 15 μM) [1]. Its ortho-methylbenzyl substituent introduces steric bulk and conformational constraint absent from the simpler N-methyl analog, enabling SAR exploration of the MAO-B active site's tolerance for benzyl substitution. Direct head-to-head IC50 determination under identical assay conditions would generate publishable, quantitative differentiation data that currently does not exist in the public domain.

Hepatobiliary Pharmacology: Chemical Probe for Choleretic Mechanism-of-Action Studies

Given the confirmed choleretic activity of the 2-benzyl-THIQ class [2], this compound is suited as a chemical probe for dissecting mechanisms of bile secretion modulation. Unlike unsubstituted THIQ, which lacks choleretic activity, the target compound's 2-methylbenzyl substituent aligns it with active class members. Researchers investigating drug-induced cholestasis or seeking novel choleretic agents for hepatobiliary disease can use this compound in isolated perfused liver models or in vivo bile duct cannulation studies to quantify bile flow rate changes and compare potency against other 2-benzyl-THIQ derivatives.

CNS Drug Design: Lipophilic THIQ Scaffold for Blood-Brain Barrier Penetration Optimization

With an XLogP3 of 3.7 [3], the compound resides within the optimal lipophilicity window for CNS drug candidates, unlike the more polar unsubstituted THIQ (XLogP3 ≈ 2.0). This property makes it a suitable starting point for medicinal chemistry programs targeting neurological targets such as dopamine receptors or monoamine transporters within the CNS. Researchers can benchmark its permeability in MDCK-MDR1 or PAMPA-BBB assays against established CNS-positive controls, quantifying its actual brain penetration capacity and using the scaffold for further functionalization.

Chemical Identity Verification and Positional Isomer Quality Control in Procurement

For laboratories procuring this specific ortho-methylbenzyl isomer, the unique InChIKey (GRMICLNWSXHBEE-UHFFFAOYSA-N) and SMILES string provide definitive identity verification . Given that the para- and meta-methyl positional isomers share the same molecular formula (C17H19N) and molecular weight (237.34 Da) and could be erroneously supplied, procurement protocols should mandate upon-receipt 1H NMR analysis to confirm the ortho-substitution pattern (expected distinct aromatic proton splitting) and HPLC purity assessment. This quality control step is essential for ensuring pharmacological reproducibility across studies.

Quote Request

Request a Quote for 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.